7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the tert-butyl group: This is usually done via alkylation using tert-butyl halides under basic conditions.
Attachment of the phenoxypropoxy group: This step involves etherification reactions using phenol derivatives and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the benzothieno[2,3-d]pyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may make it useful in the development of advanced materials, such as organic semiconductors or polymers.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one shares similarities with other benzothieno[2,3-d]pyrimidine derivatives, which also exhibit interesting biological and chemical properties.
- Other similar compounds include various substituted benzothieno[2,3-d]pyrimidines and related heterocyclic compounds.
Uniqueness
The uniqueness of 7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C30H34N2O4S |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
7-tert-butyl-2-[3-methoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H34N2O4S/c1-30(2,3)20-12-13-22-25(18-20)37-29-26(22)28(33)31-27(32-29)19-11-14-23(24(17-19)34-4)36-16-8-15-35-21-9-6-5-7-10-21/h5-7,9-11,14,17,20H,8,12-13,15-16,18H2,1-4H3,(H,31,32,33) |
InChI Key |
HDAKQERIXRCBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC(=C(C=C4)OCCCOC5=CC=CC=C5)OC |
Origin of Product |
United States |
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